

# Application Note: HPLC Quantification of D&C Red No. 7

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## Compound of Interest

Compound Name: Red 7

Cat. No.: B1170729

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## Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of D&C Red No. 7, a synthetic azo dye commonly used in cosmetics and pharmaceutical products. The described protocol is essential for quality control and regulatory compliance, ensuring product safety and consistency. The method utilizes a reversed-phase C18 column with gradient elution and UV-Vis detection. Comprehensive experimental protocols for sample and standard preparation are provided, alongside a summary of method validation parameters.

## Introduction

D&C Red No. 7 (CI 15850:1) is the calcium salt of 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylic acid.<sup>[1][2]</sup> It is a widely used color additive in drugs and cosmetics, subject to batch certification by regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure it meets stringent purity specifications.<sup>[1][2][3][4]</sup> Accurate and reliable analytical methods are crucial for the quantification of D&C Red No. 7 in raw materials and finished products. This document presents a validated HPLC method suitable for this purpose.

## Experimental

- HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
- Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Software: Chromatography data acquisition and processing software.
- Analytical Balance: Capable of weighing to 0.01 mg.
- Volumetric Glassware: Class A flasks and pipettes.
- Filters: 0.45 µm syringe filters for sample preparation.
- Solvents: HPLC grade acetonitrile, methanol, and water.
- Reagents: Ammonium acetate, formic acid, N,N-dimethylformamide (DMF), and disodium ethylenediaminetetraacetate (EDTA).
- Reference Standard: D&C Red No. 7, certified reference material.

A summary of the HPLC operating conditions is provided in the table below.

Parameter	Condition
Column	Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	20 mM Ammonium Acetate in Water
Mobile Phase B	Acetonitrile
Gradient	0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 90-10% B; 20-25 min, 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV-Vis at 520 nm

**Standard Stock Solution (1000 µg/mL):** Accurately weigh approximately 25 mg of D&C Red No. 7 reference standard and transfer it to a 25 mL volumetric flask. To facilitate dissolution, add a solution of basic EDTA and N,N'-dimethylformamide.[3][5] Sonicate for 10 minutes or until fully dissolved. Dilute to volume with the mobile phase A and mix thoroughly.

**Working Standard Solutions:** Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

**Sample Preparation:** Accurately weigh a quantity of the sample expected to contain D&C Red No. 7 and transfer it to a volumetric flask. Use the same dissolution procedure as for the standard stock solution. Dilute with the mobile phase to a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

## Method Validation Summary

The analytical method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the tables below.

Table 1: Linearity

Parameter	Result
Concentration Range	1 - 100 µg/mL
Correlation Coefficient (R <sup>2</sup> )	> 0.999

Table 2: Accuracy and Precision

Spiked Concentration (µg/mL)	Recovery (%)	RSD (%)
10	98.5	1.8
50	101.2	1.2
90	99.3	1.5

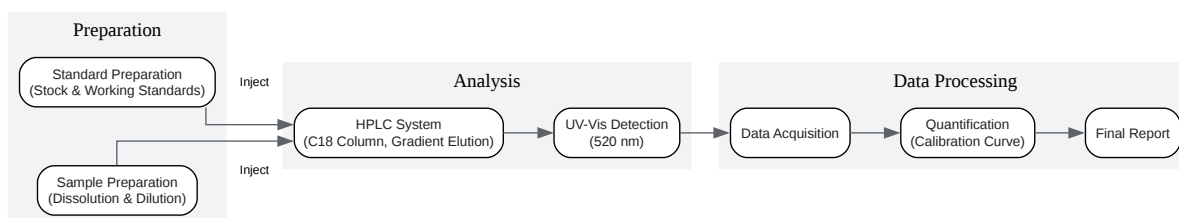
Table 3: Limits of Detection and Quantification

Parameter	Result (µg/mL)
LOD	0.25
LOQ	0.75

Validation studies have demonstrated that peak area calibrations for D&C Red No. 7 are generally linear with a correlation coefficient greater than 0.999, and recoveries are typically within the range of 96-106%.<sup>[5][6]</sup>

## Experimental Workflow and Diagrams

The overall workflow for the quantification of D&C Red No. 7 by HPLC is depicted in the following diagram.



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HPLC analysis workflow for D&C Red No. 7.

## Conclusion

The HPLC method described in this application note is a reliable and accurate technique for the quantification of D&C Red No. 7 in various sample matrices. The method is straightforward to implement and provides the necessary precision and accuracy for quality control laboratories in the pharmaceutical and cosmetic industries.

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